5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have various biological targets, including antitumor agents .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows for different binding modes to enantioselective proteins, leading to a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the pyrrolidinone moiety. Common reagents used in these reactions include thiophene derivatives, sulfonyl chlorides, and pyrrolidinone precursors. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide include:
5-chloro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide: A chlorinated analog with similar chemical properties.
5-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide: A methylated analog with slightly different reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-14-9-10-16(22-14)23(20,21)17-12-5-7-13(8-6-12)18-11-3-4-15(18)19/h5-10,17H,2-4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJUHGUCOBFTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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